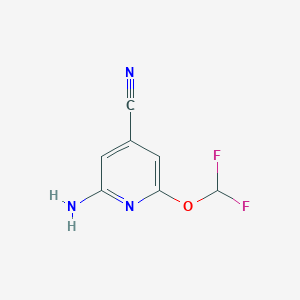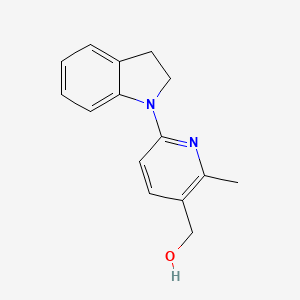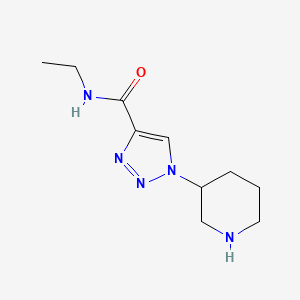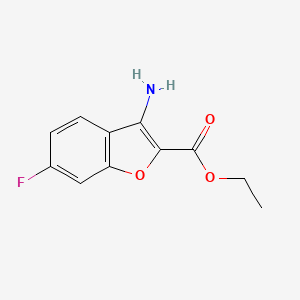
2-Amino-6-(difluoromethoxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H5F2N3O It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a difluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-amino-6-hydroxyisonicotinonitrile is reacted with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(difluoromethoxy)isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the difluoromethoxy group.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
2-Amino-6-(difluoromethoxy)isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(difluoromethoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The difluoromethoxy group can enhance the compound’s binding affinity to its target by forming additional hydrogen bonds or hydrophobic interactions . The amino group can participate in various interactions, such as hydrogen bonding, which can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-6-fluorobenzonitrile: Used as a precursor for synthesizing quinazolines and other heterocycles.
Uniqueness
2-Amino-6-(difluoromethoxy)isonicotinonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C7H5F2N3O |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-amino-6-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-2-4(3-10)1-5(11)12-6/h1-2,7H,(H2,11,12) |
InChI Key |
WDFXXXUFWVKYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)OC(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)





![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)
